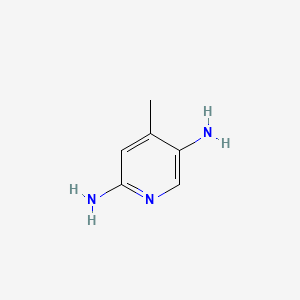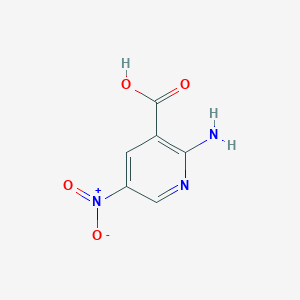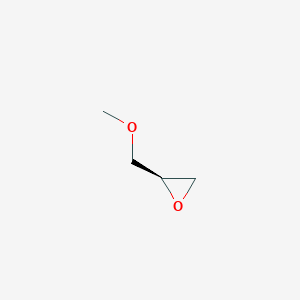
2-(2-クロロフェノキシ)エチルアミン
概要
説明
2-(2-Chlorophenoxy)Ethylamine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Chlorophenoxy)Ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Chlorophenoxy)Ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenoxy)Ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品: 潜在的な治療薬の合成
2-(2-クロロフェノキシ)エチルアミン: は、治療薬の合成において潜在的な用途があります。 その構造は、薬理活性を持つ化合物を開発するために利用でき、可能性としては、体内の特定の受容体または酵素を標的とするより複雑な分子の合成における中間体として作用する可能性があります .
農業: 農薬中間体
農業において、2-(2-クロロフェノキシ)エチルアミンは、農薬の合成における中間体として役立つ可能性があります。 これは、新しい殺菌剤、除草剤、殺虫剤の開発に使用でき、作物の保護と農業生産性の向上に貢献します .
材料科学: ポリマー改質
この化合物は、材料科学、特にポリマーの改質において役割を果たす可能性があります。 その化学的性質により、ポリマー鎖と相互作用することができ、耐久性の向上や特定の表面機能などの特性が向上した材料の開発につながる可能性があります .
環境科学: 汚染修復
2-(2-クロロフェノキシ)エチルアミン: は、特に汚染修復に関する環境科学における役割について研究される可能性があります。 さまざまな環境汚染物質との反応性により、汚染された場所の解毒または廃棄物処理に役立つ化合物を生成することができます .
分析化学: クロマトグラフィーと分光法
分析化学において、2-(2-クロロフェノキシ)エチルアミンは、クロマトグラフィー技術や分光法において標準物質または試薬として使用できます。 その独特の化学的シグネチャにより、複雑な混合物中の類似の化合物の同定と定量のための基準点となることができます .
生化学研究: プロテオミクスと酵素研究
最後に、生化学研究では、この化合物は、プロテオミクスでタンパク質の相互作用と酵素の速度論を研究するために使用できます。 その構造は、特定の酵素が基質とどのように相互作用するかを理解する上で重要であり、これは創薬と代謝経路の理解に不可欠です .
作用機序
Mode of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, act as synthetic auxins, inducing uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant
Biochemical Pathways
Related compounds like 2-phenethylamines are known to be widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements
Pharmacokinetics
Some physical properties such as boiling point (115-117°c at 5mm pressure) and melting point (39-40°c) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known to be moisture sensitive , which suggests that humidity could potentially affect its stability and efficacy.
Safety and Hazards
2-(2-Chlorophenoxy)Ethylamine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
生化学分析
Biochemical Properties
2-(2-Chlorophenoxy)Ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aminotransferases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids, impacting overall protein metabolism. Additionally, 2-(2-Chlorophenoxy)Ethylamine can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(2-Chlorophenoxy)Ethylamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2-Chlorophenoxy)Ethylamine can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Chlorophenoxy)Ethylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-(2-Chlorophenoxy)Ethylamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-(2-Chlorophenoxy)Ethylamine can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-(2-Chlorophenoxy)Ethylamine remains stable under specific conditions, maintaining its biochemical activity over extended periods. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the overall efficacy and duration of the compound’s effects on cellular processes .
Dosage Effects in Animal Models
The effects of 2-(2-Chlorophenoxy)Ethylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes dramatically at specific dosage levels. These findings highlight the importance of optimizing dosage regimens to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
2-(2-Chlorophenoxy)Ethylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(2-Chlorophenoxy)Ethylamine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution to various cellular compartments. For example, the compound may bind to plasma membrane transporters, enabling its entry into cells. Once inside, it can be transported to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. These transport and distribution mechanisms are crucial for the compound’s localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-(2-Chlorophenoxy)Ethylamine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may contain specific amino acid sequences that direct it to the nucleus, where it can interact with nuclear receptors and transcription factors. Alternatively, it may undergo post-translational modifications, such as phosphorylation or ubiquitination, that influence its localization and activity within the cell. These subcellular localization mechanisms are essential for the compound’s precise regulation of cellular processes .
特性
IUPAC Name |
2-(2-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNYPMMDVRKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370946 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-53-0 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















